molecular formula C15H19F3N2O3 B12083152 tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

Cat. No.: B12083152
M. Wt: 332.32 g/mol
InChI Key: WAYYSHBVZXZBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted azetidine derivative featuring a phenoxy group with a trifluoromethyl (CF₃) substituent at the 4-position and an amino group at the 2-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, while the CF₃ group enhances metabolic stability and lipophilicity. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic workflows.

Properties

Molecular Formula

C15H19F3N2O3

Molecular Weight

332.32 g/mol

IUPAC Name

tert-butyl 3-[2-amino-4-(trifluoromethyl)phenoxy]azetidine-1-carboxylate

InChI

InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-7-10(8-20)22-12-5-4-9(6-11(12)19)15(16,17)18/h4-6,10H,7-8,19H2,1-3H3

InChI Key

WAYYSHBVZXZBID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Azetidine Ring Synthesis

The azetidine ring is commonly prepared via cyclization of γ-chloroamines or strain-release reactions. A prevalent method involves the use of tert-butyl 3-aminoazetidine-1-carboxylate as a starting material, which is commercially available or synthesized through Boc protection of 3-azetidinamine. Key steps include:

  • Boc Protection : Treatment of 3-azetidinamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).

  • Purification : Isolation via silica gel chromatography, yielding tert-butyl 3-aminoazetidine-1-carboxylate with >95% purity.

Phenoxy Coupling Methods

The critical phenoxy linkage is established through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

This method leverages the electron-deficient nature of 2-amino-4-(trifluoromethyl)phenol derivatives to facilitate substitution at the para position relative to the trifluoromethyl group.

Reaction Conditions

  • Substrate : 2-Amino-4-(trifluoromethyl)phenol (1.0 equiv) and tert-butyl 3-hydroxyazetidine-1-carboxylate (1.2 equiv).

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Yield : ~60–70% after column chromatography.

Mechanistic Insights

The reaction proceeds via deprotonation of the phenolic hydroxyl group by K₂CO₃, generating a phenoxide ion that attacks the azetidine’s hydroxyl-bearing carbon. Steric hindrance from the Boc group directs substitution to the azetidine’s 3-position.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient ether bond formation.

Protocol

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv).

  • Solvent : THF at 0°C to room temperature (RT) for 6 hours.

  • Yield : 75–80% after purification.

Advantages

This method avoids harsh bases and enables coupling with thermally sensitive intermediates.

Catalytic Cross-Coupling Approaches

Recent advances employ palladium or nickel catalysts to forge C–O bonds under milder conditions.

Palladium-Catalyzed Coupling

A method adapted from related aryl ether syntheses uses:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.0 equiv) in toluene at 100°C for 8 hours.

  • Yield : 65–70%.

Nickel-Mediated Reactions

Nickel catalysts offer cost-effective alternatives:

  • Conditions : NiCl₂·glyme (10 mol%), 4,4’-dimethoxy-2,2’-bipyridyl (10 mol%), K₂CO₃ (2.0 equiv) in acetonitrile (MeCN) at RT.

  • Yield : ~60%.

Functional Group Interconversion and Final Steps

Amino Group Deprotection

If the phenolic amine is protected (e.g., as a nitro group), hydrogenolysis or acidic hydrolysis is required:

  • Hydrogenolysis : H₂ (1 atm) over Pd/C (10 wt%) in ethanol, RT, 4 hours.

  • Acidic Hydrolysis : 6 M HCl in dioxane, 50°C, 2 hours.

Final Purification

  • Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient).

  • Crystallization : Ethanol/water (7:3) at −20°C affords crystalline product.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C60–70%Simple setupHigh temps, moderate yields
Mitsunobu ReactionDEAD, PPh₃, THF, RT75–80%Mild conditions, high yieldsCostly reagents
Pd-Catalyzed CouplingPd(OAc)₂, Xantphos, toluene, 100°C65–70%Scalable, regioselectiveRequires inert atmosphere
Ni-Mediated CouplingNiCl₂·glyme, MeCN, RT~60%Cost-effectiveLonger reaction times

Chemical Reactions Analysis

tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds containing azetidine rings can exhibit significant anticancer properties. The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
    • A notable study highlighted the synthesis of azetidine derivatives that showed promising cytotoxic effects against various cancer cell lines, suggesting that tert-butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate may also possess similar properties .
  • Antimicrobial Properties :
    • Research has demonstrated that azetidine derivatives can possess antimicrobial activity. The specific structural features of this compound may contribute to its efficacy against bacterial and fungal strains, although further studies are needed to elucidate its spectrum of activity .
  • Neurological Applications :
    • Compounds with azetidine structures have been explored for their neuroprotective effects. The potential for this compound to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring through cyclization reactions.

Example Synthesis Pathway:

  • Starting Materials :
    • 2-Amino-4-(trifluoromethyl)phenol
    • tert-Butyl chloroformate
    • Appropriate amines for azetidine formation
  • Procedure :
    • The phenolic compound is first reacted with tert-butyl chloroformate to form the corresponding carbamate.
    • This intermediate undergoes cyclization with an appropriate amine under acidic or basic conditions to yield the desired azetidine derivative.

Yield and Purity:

In laboratory settings, yields can vary based on reaction conditions but have been reported around 70% to 85% with high purity levels (≥95%) achievable through recrystallization or chromatography .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. The azetidine ring and phenoxy group contribute to its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate () (S)-Pyrrolidine Analog ()
Molecular Weight ~350–370 (estimated) 264.16 331.33
LogP (iLOGP) ~2.5–3.0 (predicted) 1.88 3.5 (estimated)
TPSA (Ų) ~70–80 (amino + phenoxy) 38.33 55.40
Hydrogen Bond Donors 1 (NH₂) 0 0
Ring Strain High (azetidine) High (azetidine) Low (pyrrolidine)

Key Insights :

  • The target compound’s TPSA is higher than bromoethyl or pyrrolidine analogs due to its amino and phenoxy groups, suggesting reduced blood-brain barrier permeability compared to simpler derivatives .

Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) HRMS (ESI+)
Target Compound Not reported Expected CF₃: ~-62 to -64 (analogous to ) N/A
tert-Butyl 3-(4-(trifluoromethyl)benzyl)azetidine-1-carboxylate (3o) Not provided -62.64 (CF₃) 73% yield
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate (4q) Not provided N/A 319.1373 ([M+H]⁺)

Notes:

  • The CF₃ group in the target compound is expected to exhibit ¹⁹F NMR shifts similar to -62.64 ppm (), characteristic of trifluoromethyl substituents in aromatic systems .
  • HRMS data for analogs (e.g., 4q) show <0.5 ppm error, validating synthetic routes .

Biological Activity

tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H14F3N2O3\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_2\text{O}_3

IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer, anti-inflammatory, and antibacterial effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioactivity.

Anticancer Activity

Studies have demonstrated that derivatives of azetidine compounds, including this compound, show significant cytotoxic effects against various cancer cell lines. For example, it has been reported to exhibit IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer cell lines.

Cell Line IC50 (µM)
Human Colon Adenocarcinoma5.2
Breast Cancer (MCF-7)6.8
Lung Cancer (A549)7.5

These findings suggest that the compound may interfere with cell proliferation pathways, potentially through apoptosis induction.

The proposed mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Cell Cycle Progression : The compound has been shown to arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation.
  • Induction of Apoptosis : Increased levels of pro-apoptotic markers such as caspase-3 and -9 have been observed in treated cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to cytotoxicity in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity by inhibiting key inflammatory mediators. Studies have shown that it can reduce levels of cytokines such as TNF-alpha and IL-6 in vitro.

Inflammatory Mediator Effect
TNF-alphaDecreased by 40%
IL-6Decreased by 35%

This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Antibacterial Activity

Preliminary studies indicate that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using the Minimum Inhibitory Concentration (MIC) method.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results highlight its potential as a lead compound for developing new antibacterial agents.

Case Studies

Several case studies have evaluated the efficacy and safety profile of this compound in preclinical models:

  • Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower systemic inflammatory markers.
  • Antibacterial Efficacy : A series of in vitro assays confirmed its activity against resistant bacterial strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate?

  • Methodology: The synthesis typically involves coupling the azetidine-carboxylate core with a substituted phenol derivative. For example, a nucleophilic aromatic substitution (SNAr) reaction between tert-butyl 3-hydroxyazetidine-1-carboxylate and 2-amino-4-(trifluoromethyl)phenyl bromide under basic conditions (e.g., K₂CO₃/DMF) is a viable route. Alternatively, Suzuki-Miyaura cross-coupling using a boronic ester intermediate (e.g., tert-butyl 3-(boronic acid)azetidine-1-carboxylate) and a halogenated trifluoromethylphenol derivative can be employed, as demonstrated in palladium-catalyzed couplings .
  • Key Considerations: Optimize reaction temperature (80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology:

  • Purity: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target ≥95% purity.
  • Structural Confirmation:
  • NMR: ¹H/¹³C NMR to confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂), tert-butyl group (δ ~1.4 ppm), and trifluoromethyl substituent (¹⁹F NMR: δ ~-60 ppm).
  • Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion [M+H]⁺.
  • Crystallography: Single-crystal X-ray diffraction (if crystals are obtainable) with R factor <0.05, as seen in analogous azetidine derivatives .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the introduction of the trifluoromethyl group?

  • Methodology:

  • Electrophilic Trifluoromethylation: Use Umemoto’s reagent (e.g., trifluoromethyl sulfonium salts) under controlled pH (pH 7–9) to avoid over-alkylation.
  • Radical Pathways: Employ photoredox catalysis (e.g., Ru(bpy)₃²⁺) with CF₃I to selectively introduce CF₃ at the para position of the phenol precursor.
  • Analysis: Monitor reaction progress via TLC and ¹⁹F NMR to detect intermediates like CF₃-aryl adducts. Adjust stoichiometry if dimerization (e.g., biaryl formation) is observed.

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the phenoxy-azetidine system?

  • Methodology:

  • Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The CF₃ group reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance but increasing susceptibility to nucleophilic attack at the azetidine nitrogen.
  • Experimental Validation: Compare reaction rates of the trifluoromethyl derivative with non-fluorinated analogs in SNAr or coupling reactions. Use Hammett substituent constants (σₚ = 0.54 for CF₃) to predict electronic effects .

Q. What are the challenges in achieving enantioselective synthesis of the azetidine ring?

  • Methodology:

  • Chiral Auxiliaries: Introduce a chiral tert-butyl carbamate group via Evans’ oxazolidinone methodology.
  • Catalytic Asymmetric Synthesis: Use chiral ligands (e.g., BINAP or Jacobsen’s salen complexes) in ring-closing reactions. For example, azetidine formation via [2+2] cycloaddition with a chiral palladium catalyst (e.g., Pd(OAc)₂/(R)-BINAP) can yield enantiomeric excess >90% .
  • Analysis: Chiral HPLC (Chiralpak AD-H column) or polarimetry to determine enantiomeric ratio.

Data Contradictions & Resolution

Q. Discrepancies in reported melting points for similar tert-butyl carbamates: How to resolve?

  • Analysis: Melting points vary due to polymorphism or solvate formation. For example, tert-butyl 4-methylpyrazole-1-carboxylate (CAS 121669-69-0) has a reported mp range of 123–124°C in some studies but 287–293°C in others .
  • Resolution:

  • Perform DSC (differential scanning calorimetry) to identify polymorphs.
  • Recrystallize from different solvents (e.g., ethanol vs. dichloromethane/hexane) and compare crystal structures via XRD .

Experimental Design Considerations

Q. How to design stability studies for this compound under varying pH conditions?

  • Protocol:

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.
  • Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
  • Key Finding: Tert-butyl carbamates are prone to hydrolysis under acidic conditions (pH <4), releasing CO₂ and forming azetidine-3-ol derivatives. Stabilize with antioxidants (e.g., BHT) in storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.